molecular formula C16H14ClN3S B5766485 5-(2-chlorophenyl)-4-(3,5-dimethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

5-(2-chlorophenyl)-4-(3,5-dimethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No. B5766485
M. Wt: 315.8 g/mol
InChI Key: MZDGOOAAZLANFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-chlorophenyl)-4-(3,5-dimethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, also known as CDMT, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 5-(2-chlorophenyl)-4-(3,5-dimethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its ability to inhibit the activity of enzymes involved in various biological processes, such as DNA replication and protein synthesis. This compound has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and protein synthesis in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including its ability to induce apoptosis, inhibit cell proliferation, and reduce inflammation. Additionally, this compound has been found to have antioxidant properties, making it a potential treatment for oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-(2-chlorophenyl)-4-(3,5-dimethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione in lab experiments is its ability to selectively target cancer cells while leaving normal cells unharmed. Additionally, this compound has been found to have low toxicity in animal studies. However, one limitation of using this compound in lab experiments is its poor solubility in water, making it difficult to administer.

Future Directions

There are several future directions for the use of 5-(2-chlorophenyl)-4-(3,5-dimethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione in scientific research. One potential direction is the development of this compound-based drug delivery systems that can improve its solubility and bioavailability. Additionally, further studies are needed to investigate the potential of this compound as a treatment for other diseases, such as fungal infections and bacterial infections. Furthermore, the development of this compound analogs with improved efficacy and reduced toxicity is another potential future direction.

Synthesis Methods

5-(2-chlorophenyl)-4-(3,5-dimethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione can be synthesized through a multi-step process that involves the reaction of 2-chlorobenzaldehyde with 3,5-dimethylphenylhydrazine to form 2-(2-chlorophenyl)hydrazono)-3,5-dimethylbenzyl alcohol. This intermediate is then reacted with thiosemicarbazide to form this compound.

Scientific Research Applications

5-(2-chlorophenyl)-4-(3,5-dimethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has shown promising results in various scientific research applications, including its potential as an anticancer agent, antifungal agent, and antimicrobial agent. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. Additionally, this compound has been found to have antifungal properties, making it a potential treatment for fungal infections. Furthermore, this compound has shown antimicrobial activity against various bacteria, including drug-resistant strains.

properties

IUPAC Name

3-(2-chlorophenyl)-4-(3,5-dimethylphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3S/c1-10-7-11(2)9-12(8-10)20-15(18-19-16(20)21)13-5-3-4-6-14(13)17/h3-9H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZDGOOAAZLANFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=NNC2=S)C3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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